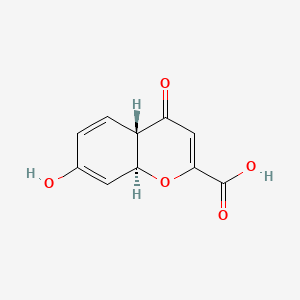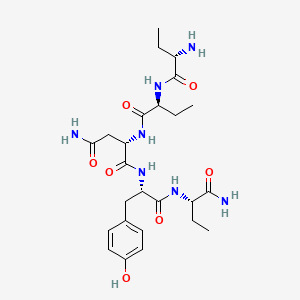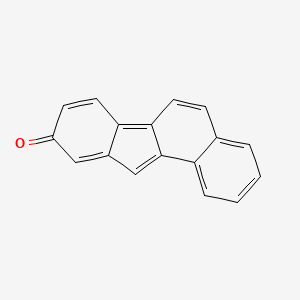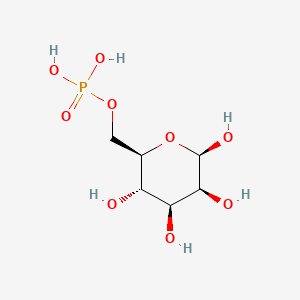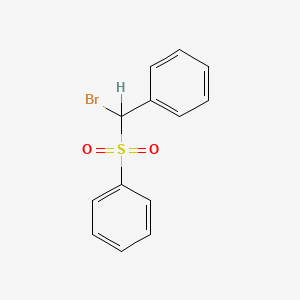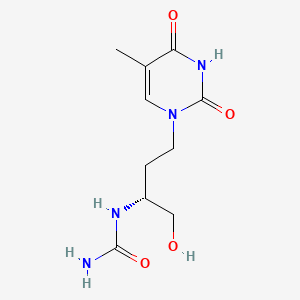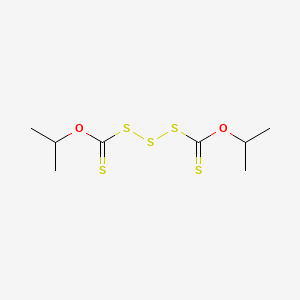![molecular formula C5H6Br6O2 B12796620 1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane CAS No. 6263-68-9](/img/structure/B12796620.png)
1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 53682, also known as Neurofilament-M (E7L2T) Rabbit Monoclonal Antibody, is a compound used primarily in scientific research. It is a monoclonal antibody that targets neurofilament proteins, which are essential components of the neuronal cytoskeleton. This compound is widely used in neuroscience research to study the structure and function of neurons.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of NSC 53682 involves the production of monoclonal antibodies through hybridoma technology. This process includes the following steps:
Immunization: Mice are immunized with the target antigen, in this case, neurofilament proteins.
Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.
Screening: Hybridoma cells are screened for the production of the desired antibody.
Cloning: Positive hybridoma cells are cloned to ensure the production of a monoclonal antibody.
Purification: The monoclonal antibody is purified using protein A or protein G affinity chromatography.
Industrial Production Methods
In an industrial setting, the production of monoclonal antibodies like NSC 53682 is scaled up using bioreactors. The process involves:
Cell Culture: Hybridoma cells are cultured in large bioreactors under controlled conditions.
Harvesting: The culture medium containing the monoclonal antibody is harvested.
Purification: The antibody is purified using chromatography techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and efficacy.
化学反应分析
NSC 53682, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can participate in:
Binding Reactions: It specifically binds to neurofilament proteins in neurons.
Immunoassays: It is used in various immunoassays such as Western blotting, immunohistochemistry, and immunofluorescence to detect neurofilament proteins.
科学研究应用
NSC 53682 has several applications in scientific research:
Neuroscience: It is used to study the structure and function of neurons by targeting neurofilament proteins.
Disease Research: It helps in the investigation of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis by detecting changes in neurofilament proteins.
Cell Biology: It is used to study the cytoskeleton of neurons and understand the dynamics of neurofilament proteins.
Drug Development: It aids in the development of drugs targeting neurofilament proteins for the treatment of neurodegenerative diseases.
作用机制
NSC 53682 exerts its effects by specifically binding to neurofilament proteins in neurons. Neurofilament proteins are essential components of the neuronal cytoskeleton, providing structural support and regulating axonal diameter. By binding to these proteins, NSC 53682 allows researchers to visualize and study the distribution and organization of neurofilaments in neurons.
相似化合物的比较
NSC 53682 is unique in its specificity for neurofilament proteins. Similar compounds include other monoclonal antibodies targeting different components of the neuronal cytoskeleton, such as:
Anti-Tubulin Antibodies: Target tubulin proteins in microtubules.
Anti-Actin Antibodies: Target actin proteins in microfilaments.
Anti-MAP2 Antibodies: Target microtubule-associated protein 2 in neurons.
Compared to these antibodies, NSC 53682 is unique in its ability to specifically target neurofilament proteins, making it a valuable tool in neuroscience research.
属性
CAS 编号 |
6263-68-9 |
|---|---|
分子式 |
C5H6Br6O2 |
分子量 |
577.5 g/mol |
IUPAC 名称 |
1,1,1-tribromo-2-(2,2,2-tribromoethoxymethoxy)ethane |
InChI |
InChI=1S/C5H6Br6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2 |
InChI 键 |
RXUANTDRTVVNMP-UHFFFAOYSA-N |
规范 SMILES |
C(C(Br)(Br)Br)OCOCC(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


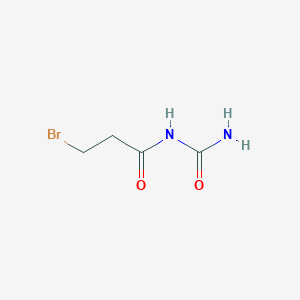
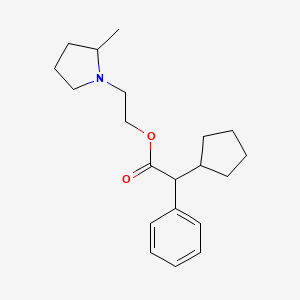

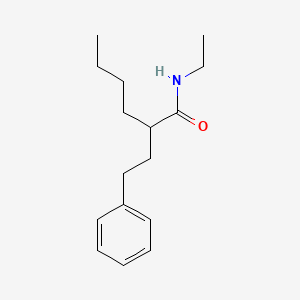
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
